molecular formula C5H5ClN2O2 B11920880 2-Chloro-4-methyloxazole-5-carboxamide

2-Chloro-4-methyloxazole-5-carboxamide

Cat. No.: B11920880
M. Wt: 160.56 g/mol
InChI Key: YANFTURRSHIXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methyloxazole-5-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 2, a methyl group at position 4, and a carboxamide (-CONH₂) group at position 5. Its molecular formula is C₅H₅ClN₂O₂, with a molecular weight of 176.56 g/mol. The oxazole ring contributes to its aromaticity, while the substituents influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

2-chloro-4-methyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C5H5ClN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9)

InChI Key

YANFTURRSHIXSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for (3 + 2) cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-methyloxazole-5-carboxamide is used in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action for 2-Chloro-4-methyloxazole-5-carboxamide is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chloro, methyl, and carboxamide groups suggests potential interactions with various biological pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Lipophilicity Trends : The thiazole derivative (LogP = 1.92) is more lipophilic than oxazole analogs, likely due to sulfur’s polarizability. Carboxamides generally exhibit higher LogP than carboxylic acids but lower than esters (e.g., ethyl trifluoromethyloxazole carboxylate).
  • Solubility : Carboxylic acids (e.g., 2.3 mg/mL for thiazole analog) outperform carboxamides in aqueous solubility due to ionization.

Biological Activity

2-Chloro-4-methyloxazole-5-carboxamide is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a chloro group, a methyl group, and a carboxamide functional group attached to an oxazole ring, which contributes to its diverse reactivity and potential therapeutic applications. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C6H6ClN3O2
  • Molecular Weight : Approximately 175.57 g/mol
  • Structure : The compound's structure allows for various chemical reactions, particularly due to the presence of the chlorine atom and the carboxamide group.

Preliminary studies suggest that this compound may interact with specific protein targets involved in metabolic pathways. Its mechanism of action likely involves:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for various biological processes, including those involved in cancer and microbial growth.
  • Modulation of Biological Pathways : The compound may act as a modulator in key signaling pathways, potentially influencing cellular proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Potential

Studies on related oxazole compounds suggest potential anticancer activity. For instance, compounds within this chemical family have been noted for their ability to inhibit cell growth in cancer cell lines such as HeLa and HCT-116 . Although direct evidence for this compound is still under investigation, its structural characteristics position it as a candidate for further exploration in cancer therapeutics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-chlorooxazole-5-carboxylateContains ethyl instead of amideMore soluble in organic solvents
Methyl 2-chlorooxazole-5-carboxylateMethyl ester formExhibits different reactivity patterns
Methyl 2-amino-4-methyloxazole-5-carboxylateContains an amino groupPotentially more active in biological systems

The unique combination of functional groups in this compound may influence its reactivity and biological properties compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazole derivatives, providing insights into their potential applications:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.